![molecular formula C14H15N3O B5652764 2-anilino-4,6-dimethylnicotinamide](/img/structure/B5652764.png)
2-anilino-4,6-dimethylnicotinamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-anilino-4,6-dimethylnicotinamide often involves complex chemical reactions. For instance, derivatives of 2-amino-4,6-dimethylnicotinic acid arylamides can be formed by boiling with triethyl orthoformate in acetic anhydride or through ternary condensation involving ethyl 2-amino-4,6-dimethylnicotinate, showcasing the diverse pathways for synthesizing such compounds (Demina & Konshin, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-anilino-4,6-dimethylnicotinamide has been elucidated through techniques such as X-ray crystallography. These structures reveal complex arrangements, such as U-shaped configurations in oligomers, indicating the potential for diverse molecular interactions and functionalities (Ito et al., 2002).
Chemical Reactions and Properties
Compounds related to 2-anilino-4,6-dimethylnicotinamide participate in various chemical reactions, leading to the formation of new compounds. For example, ozonolysis of related anilines in acidic aqueous solutions has been studied, revealing complex reaction pathways and the formation of multiple reaction products, indicating the reactivity of such compounds under specific conditions (Machulek et al., 2009).
Physical Properties Analysis
The physical properties of related compounds provide insight into their behavior and potential applications. For example, the synthesis and reactivity of certain pyridinols as antioxidants highlight their stability and effectiveness in inhibiting oxidation processes, suggesting the importance of understanding the physical properties of these compounds for their application in material science and pharmacology (Wijtmans et al., 2004).
Chemical Properties Analysis
Understanding the chemical properties of compounds like 2-anilino-4,6-dimethylnicotinamide involves examining their interactions, reactivity, and stability under various conditions. Studies on related compounds, such as the investigation of their electronic structures and properties, offer insights into their redox behavior, potential for forming stable complexes, and their application in catalysis and material science (Snauwaert et al., 1987).
Scientific Research Applications
Cyclin-Dependent Kinase Inhibitors
2-Anilino-4,6-dimethylnicotinamide has been identified as a part of 4-anilino quinazolines, a class of compounds found to be inhibitors of cyclin-dependent kinase (CDK), particularly CDK2. These inhibitors have shown potential in treating diseases related to cell cycle dysregulation, such as cancer. Studies have explored the synthesis, structure-activity relationships (SAR), and biological activity of these compounds, including their antiproliferative and proapoptotic effects, which are consistent with cellular CDK2 and CDK9 inhibition (Wang et al., 2004).
Metal Complexes and Electronic Structures
Research has also delved into the electronic structure of metal complexes involving 2-anilino-4,6-dimethylnicotinamide and similar compounds. These studies focus on the synthesis and characterization of various metal complexes and their electronic properties. This research has implications for understanding the physical oxidation states in transition-metal complexes containing radical ligands (Chaudhuri et al., 2001).
Synthesis and Applications in Herbicides
2-Anilino-4,6-dimethylnicotinamide is also a significant synthesis intermediate in the production of certain herbicides, such as nicosulfuron. Research has been conducted on optimizing the synthesis routes for these intermediates to improve yield and efficiency, which is crucial for agricultural applications (Sun Jian, 2006).
Neuroprotective Effects in Neuroinflammation
In the context of neuroinflammation, certain derivatives of 2-anilino-4,6-dimethylnicotinamide, like dimethylfumarate, have been studied for their neuroprotective effects. These compounds activate the Nrf2 antioxidant pathway, offering potential therapeutic applications for diseases such as multiple sclerosis (Linker et al., 2011).
properties
IUPAC Name |
2-anilino-4,6-dimethylpyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-8-10(2)16-14(12(9)13(15)18)17-11-6-4-3-5-7-11/h3-8H,1-2H3,(H2,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXTGBLDONCMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(phenylamino)pyridine-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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